molecular formula C17H17N3O3S B11561966 2-[(4-nitrobenzyl)thio]-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-[(4-nitrobenzyl)thio]-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11561966
M. Wt: 343.4 g/mol
InChI Key: MVYAHXRJPDKDMQ-QGOAFFKASA-N
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Description

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a nitrophenyl group, a sulfanyl linkage, and an aceto hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the nitrophenyl methyl sulfanyl intermediate: This can be achieved by reacting 4-nitrobenzyl chloride with sodium sulfide in an appropriate solvent such as ethanol.

    Condensation with aceto hydrazide: The intermediate is then reacted with aceto hydrazide under reflux conditions in the presence of a base like sodium hydroxide.

    Formation of the final product: The resulting product is then subjected to a condensation reaction with 1-phenylethylidene under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and sulfanyl groups could play a role in binding to the active site of the target, while the aceto hydrazide moiety might be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-NITROPHENYL)METHYL]SULFANYL}PYRIMIDINE
  • 2-{[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N’-[(E)-1-(3-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
  • 2-{[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N’-[(E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. The presence of both nitrophenyl and phenylethylidene groups, along with the sulfanyl and aceto hydrazide moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C17H17N3O3S/c1-13(15-5-3-2-4-6-15)18-19-17(21)12-24-11-14-7-9-16(10-8-14)20(22)23/h2-10H,11-12H2,1H3,(H,19,21)/b18-13+

InChI Key

MVYAHXRJPDKDMQ-QGOAFFKASA-N

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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